12(S),20-diHETE

Description

Classification as an Eicosanoid and Arachidonic Acid Metabolite

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. wikipedia.org 12(S),20-diHETE fits squarely within this classification. Its biochemical journey begins with arachidonic acid, a polyunsaturated fatty acid found in the membranes of cells.

The biosynthesis of 12(S),20-diHETE is a multi-step enzymatic process. Initially, arachidonic acid is acted upon by the enzyme arachidonate (B1239269) 12-lipoxygenase (12-LOX), which stereospecifically produces 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). wikipedia.orgpnas.org This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to form 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). pnas.orgbio-rad.com

The final and crucial step in the formation of 12(S),20-diHETE is the ω-oxidation of 12(S)-HETE. psu.edu This reaction is catalyzed by specific cytochrome P450 enzymes, namely CYP4F2 and CYP4F3. bio-rad.com This process adds a second hydroxyl group at the 20th carbon position, yielding the dihydroxy metabolite, 12(S),20-diHETE. This transcellular biosynthesis can occur, for instance, in platelet-leukocyte interactions, where platelets produce 12-HETE that is then metabolized by neutrophils. scbt.comnih.gov

Overview of its Role in Lipid Metabolism and Signaling Pathways

As a metabolite of arachidonic acid, 12(S),20-diHETE is intrinsically linked to lipid metabolism and the intricate signaling networks that govern cellular function. While its precursor, 12(S)-HETE, has been more extensively studied for its pro-inflammatory and pro-angiogenic activities, the biological significance of 12(S),20-diHETE is an area of ongoing investigation. wikipedia.orgnih.gov

Research indicates that the conversion of 12(S)-HETE to 12(S),20-diHETE may represent a pathway for the inactivation or modulation of 12(S)-HETE's biological effects. For example, while 12(S)-HETE can enhance the vasoconstrictor effect of angiotensin II, synthetic 12(S),20-diHETE fails to produce the same effect. nih.govresearchgate.net This suggests that ω-oxidation serves as a mechanism to attenuate the activity of its precursor.

Further metabolism of 12,20-diHETE has been observed in unstimulated neutrophils, leading to the formation of 12-hydroxyeicosatetraen-1,20-dioic acid. nih.gov This subsequent conversion, which requires NAD as a cofactor, points to a broader metabolic cascade where 12(S),20-diHETE is an intermediate. nih.gov The enzymes responsible for this step may also be involved in the metabolism of other eicosanoids, such as leukotriene B4. nih.gov

Recent studies have also explored the levels of 12,20-diHETE in different physiological contexts. For instance, cord blood levels of 12,20-diHETE have been found to be lower in large-for-gestational-age (LGA) newborns and higher in small-for-gestational-age (SGA) infants when compared to appropriate-for-gestational-age (AGA) newborns, suggesting a potential role in fetal development and metabolism. researchgate.net

The enzymes involved in the synthesis of 12(S),20-diHETE are part of broader signaling pathways. Cytochrome P450 enzymes, for example, are central to the metabolism of numerous endogenous and exogenous compounds. nih.gov The lipoxygenase pathway, which initiates the formation of 12(S)-HETE, is a key player in inflammatory responses. mdpi.com Therefore, the production of 12(S),20-diHETE is situated at the intersection of these major metabolic and signaling axes.

Table 1: Key Enzymes in the Biosynthesis of 12(S),20-diHETE

| Enzyme | Precursor | Product | Pathway Step |

|---|---|---|---|

| Arachidonate 12-lipoxygenase (ALOX12) | Arachidonic Acid | 12(S)-HpETE | Initial Oxygenation wikipedia.orgpnas.org |

| Glutathione Peroxidase | 12(S)-HpETE | 12(S)-HETE | Reduction pnas.orgbio-rad.com |

| Cytochrome P450 (CYP4F2, CYP4F3) | 12(S)-HETE | 12(S),20-diHETE | ω-Oxidation bio-rad.com |

| 12,20-diHETE Dehydrogenase | 12,20-diHETE | 12-hydroxyeicosatetraen-1,20-dioic acid | Further Oxidation nih.gov |

Structure

3D Structure

Properties

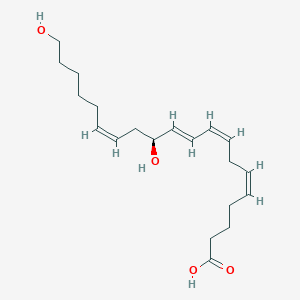

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-12,20-dihydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c21-18-14-10-6-5-8-12-16-19(22)15-11-7-3-1-2-4-9-13-17-20(23)24/h2-4,7-8,11-12,15,19,21-22H,1,5-6,9-10,13-14,16-18H2,(H,23,24)/b4-2-,7-3-,12-8-,15-11+/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPDGIJXOAHJRW-SPEZKLIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC(C=CC=CCC=CCCCC(=O)O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of 12 S ,20 Dihete

Precursor Substrates and Initial Oxygenation

The journey to 12(S),20-diHETE begins with a common polyunsaturated fatty acid and proceeds through a key intermediate.

Arachidonic acid (AA), a 20-carbon omega-6 fatty acid, serves as the fundamental precursor for a vast array of bioactive lipid mediators known as eicosanoids ontosight.aioup.comnih.govnih.govnih.gov. Upon cellular activation, AA is released from membrane phospholipids (B1166683) by phospholipase A2 enzymes oup.comnih.govnih.gov. Once free, AA can be channeled into various metabolic pathways, including those catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes oup.comnih.govallergolyon.fr. The CYP pathway, in particular, is responsible for the hydroxylation and epoxidation of AA, leading to the formation of hydroxyeicosatetraenoic acids (HETEs), epoxyeicosatrienoic acids (EETs), and dihydroxyeicosatrienoic acids (DHETEs) oup.comnih.govnih.govgrantome.comwikipedia.org.

A critical intermediate in the formation of 12(S),20-diHETE is 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) ontosight.aigrantome.combio-rad.comontosight.aiontosight.ai. Arachidonic acid is first converted to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) by the enzyme 12-lipoxygenase (12-LO) bio-rad.comcaymanchem.comwikipedia.org. This hydroperoxide is then reduced, often by cellular peroxidases such as glutathione (B108866) peroxidases, to the corresponding alcohol, 12(S)-HETE bio-rad.comwikipedia.org. Subsequently, 12(S)-HETE undergoes further enzymatic modification to yield 12(S),20-diHETE bio-rad.comahajournals.orgnih.govpsu.edu. This transformation involves the introduction of a second hydroxyl group at the terminal omega (ω) carbon of the fatty acid chain psu.edu.

Enzymatic Systems Involved in 12(S),20-diHETE Formation

The conversion of 12(S)-HETE to 12(S),20-diHETE is primarily catalyzed by specific members of the cytochrome P450 enzyme superfamily.

Cytochrome P450 (CYP) enzymes are a diverse group of heme-containing monooxygenases that play a significant role in the metabolism of both endogenous and exogenous compounds nih.gov. In the context of eicosanoid metabolism, CYP enzymes are responsible for hydroxylating and epoxidizing polyunsaturated fatty acids like arachidonic acid nih.govgrantome.com. Specifically, the formation of dihydroxylated eicosanoids, such as 12(S),20-diHETE, is attributed to the action of certain CYP isoforms on their respective HETE precursors bio-rad.comahajournals.orgnih.gov.

The metabolism of 12(S)-HETE to 12(S),20-diHETE has been shown to involve a cytochrome P450 enzyme system, particularly within polymorphonuclear leukocytes (PMNs) ahajournals.orgnih.govpsu.edu. This process is inhibited by a broad range of CYP inhibitors, confirming the enzymatic nature of the transformation researchgate.net.

The enzymatic addition of a hydroxyl group to the terminal methyl group (ω-carbon) of a fatty acid chain is known as omega-oxidation (ω-oxidation) nih.govgrantome.comontosight.ai. This pathway is a key function of specific CYP enzyme subfamilies, including the CYP4A and CYP4F families nih.govgrantome.comwikipedia.org. In the synthesis of 12(S),20-diHETE, ω-oxidation of 12(S)-HETE results in the addition of a hydroxyl group at the C20 position psu.edu. This process is a significant route for modifying the biological activity of eicosanoids ontosight.ai.

Several CYP isoforms have been identified as being involved in the metabolism of arachidonic acid and its derivatives, including the formation of diHETEs. Notably, the CYP4F subfamily has been strongly implicated in the ω-oxidation of eicosanoids nih.govnih.govgrantome.comwikipedia.orgfrontiersin.orguniprot.org.

Specifically, research indicates that CYP4F2 and CYP4F3 are involved in the oxidation of 12(S)-HETE to 12(S),20-diHETE bio-rad.comchalmers.se. CYP4F3, in particular, is expressed in polymorphonuclear leukocytes (PMNs) uniprot.org, a cell type where the metabolism of 12-HETE to 12,20-diHETE has been observed ahajournals.orgnih.govpsu.edu. CYP4F3 exists in two main splice variants: CYP4F3A, which is predominantly expressed in leukocytes, and CYP4F3B, primarily found in the liver researchgate.netresearchgate.net. While CYP4F3B is known to metabolize arachidonic acid to 20-HETE, CYP4F3A's role in leukocyte eicosanoid metabolism is significant researchgate.net. Other CYP isoforms, including CYP4F8, CYP4F11, and CYP4F22, have also been identified as contributing to the conversion of 12(S)-HETE to 12(S),20-diHETE chalmers.se.

Table 1: Key Enzymes in 12(S),20-diHETE Biosynthesis

| Enzyme Isoform | Primary Substrate | Product(s) | Key Cell Type(s) | Citation(s) |

| CYP4F2 | 12(S)-HETE | 12(S),20-diHETE | Not specifically detailed for this reaction | bio-rad.com, chalmers.se |

| CYP4F3 | 12(S)-HETE | 12(S),20-diHETE | Polymorphonuclear leukocytes (PMNs) | bio-rad.com, uniprot.org, chalmers.se |

| CYP4F8 | 12(S)-HETE | 12(S),20-diHETE | Not specified | chalmers.se |

| CYP4F11 | 12(S)-HETE | 12(S),20-diHETE | Not specified | chalmers.se |

| CYP4F22 | 12(S)-HETE | 12(S),20-diHETE | Not specified | chalmers.se |

Compound Name Table

12(S),20-dihydroxy-5,8,10,14-eicosatetraenoic acid (12(S),20-diHETE)

Arachidonic Acid (AA)

12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE)

12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE)

Cytochrome P450 (CYP)

Polymorphonuclear leukocytes (PMNs)

Leukotriene B4 (LTB4)

Hydroxyeicosatetraenoic acids (HETEs)

Epoxyeicosatrienoic acids (EETs)

Dihydroxyeicosatrienoic acids (DHETEs)

Cellular and Molecular Mechanisms of 12 S ,20 Dihete Action

Cellular Receptor Interactions and Downstream Signaling

Current scientific literature has not identified a specific, high-affinity cellular receptor for 12(S),20-diHETE. Its biological role is largely defined by its lack of interaction with the receptors that are potently activated by its precursor, 12(S)-HETE. Research indicates that the addition of a hydroxyl group at the C-20 position, which converts 12(S)-HETE to 12(S),20-diHETE, effectively abrogates the biological activity of the parent molecule in key physiological assays. For instance, in studies examining vascular responses, synthetic 12(S),20-diHETE failed to enhance angiotensin II-induced vasoconstriction, a characteristic effect of 12(S)-HETE. This suggests that 12(S),20-diHETE does not bind to or activate the same receptors that mediate the vascular effects of 12(S)-HETE. The process of ω-hydroxylation is therefore considered a deactivation pathway.

The functional significance of 12(S),20-diHETE becomes clear when contrasted with its well-studied precursor, 12(S)-HETE. 12(S)-HETE is a potent lipid mediator that interacts with multiple receptors to elicit a range of cellular responses. nih.gov

The primary high-affinity receptor for 12(S)-HETE is the G protein-coupled receptor GPR31. nih.govnih.govnih.gov The binding of 12(S)-HETE to GPR31 is stereospecific and has a high affinity, with a dissociation constant (Kd) of approximately 4.8 nM. nih.govnih.govresearchgate.net This interaction initiates signaling through Gα(i/o) proteins. nih.govreactome.org In addition to GPR31, 12(S)-HETE has been shown to interact with other receptors, including the low-affinity leukotriene B4 receptor (BLT2) and the thromboxane (B8750289) A2 (TP) receptor, where it can act as a competitive antagonist. nih.govwikipedia.org

Upon receptor binding, 12(S)-HETE activates several downstream signaling cascades. The most prominent pathways activated via GPR31 are the MEK/ERK1/2 and the NF-κB pathways, which are involved in cell growth and inflammation. nih.govnih.govnih.govwikipedia.org Other signaling molecules and pathways reported to be activated by 12(S)-HETE include phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and Src kinase. nih.govnih.gov

In stark contrast, 12(S),20-diHETE is biologically inactive in assays where 12(S)-HETE is potent. The structural change from ω-hydroxylation prevents effective binding to receptors like GPR31, thereby preventing the initiation of downstream signaling cascades. This highlights the critical importance of the C-20 position for the biological activity of 12(S)-HETE and establishes ω-hydroxylation as a primary mechanism for terminating its biological effects.

| Feature | 12(S)-HETE | 12(S),20-diHETE |

|---|---|---|

| Primary Receptor | GPR31 (high affinity, Kd ≈ 4.8 nM) nih.govnih.govresearchgate.net | No specific high-affinity receptor identified. |

| Other Receptors | BLT2 (low affinity), TP receptor (antagonist) nih.govwikipedia.org | Does not appear to interact with 12(S)-HETE receptors. |

| Signaling Cascades | Activates MEK/ERK1/2, NF-κB, PI3K, PKC nih.govnih.govnih.govnih.gov | Does not activate known 12(S)-HETE signaling pathways. |

| Vascular Activity | Enhances angiotensin II-induced vasoconstriction. ahajournals.org | Fails to enhance angiotensin II-induced vasoconstriction. |

| Metabolic Relationship | Precursor molecule. | Metabolite formed via ω-hydroxylation of 12(S)-HETE. nih.govnih.gov |

| Overall Function | Potent, active lipid mediator. nih.govtandfonline.com | Biologically inactive metabolic product. |

Intracellular Signaling Cascades Modulated by 12(S),20-diHETE

12(S),20-diHETE does not appear to actively initiate or modulate intracellular signaling cascades on its own. Instead, its primary influence on cellular signaling is passive, resulting from its formation from 12(S)-HETE. The enzymatic conversion of the biologically potent 12(S)-HETE into the inactive 12(S),20-diHETE serves as a key physiological mechanism to terminate 12(S)-HETE-induced signaling.

By facilitating the clearance of 12(S)-HETE, the production of 12(S),20-diHETE effectively down-regulates the signaling pathways that would otherwise be sustained by its precursor. This includes the attenuation of proliferative and pro-inflammatory signals mediated by the MEK/ERK and NF-κB pathways. Therefore, the modulation of intracellular signaling by 12(S),20-diHETE is one of signal termination through metabolic inactivation of an active signaling molecule.

Molecular Targets and Enzyme Modulation by 12(S),20-diHETE

The molecular "target" of the metabolic process leading to 12(S),20-diHETE is its precursor, 12(S)-HETE. The formation of 12(S),20-diHETE is a prime example of transcellular metabolism, where a product from one cell type is metabolized by another. Platelets are a major source of 12(S)-HETE, which can then be taken up by neutrophils and converted into 12(S),20-diHETE. nih.govnih.govpnas.org

The enzymes responsible for this ω-hydroxylation step belong to the cytochrome P450 (CYP) superfamily. nih.gov Specifically, members of the CYP4 family are known to catalyze the ω-hydroxylation of fatty acids and eicosanoids. nih.govwikipedia.org While the precise CYP isoform responsible for the conversion of 12(S)-HETE to 12(S),20-diHETE in human neutrophils is not definitively identified, CYP4F3 has been implicated in the ω-hydroxylation of eicosanoids in human tissues. There is no evidence to suggest that 12(S),20-diHETE, once formed, acts to modulate the activity of these or other enzymes. Its role appears to be that of a stable, terminal metabolite destined for clearance.

Physiological and Pathophysiological Roles of 12 S ,20 Dihete

Role in Vascular Biology and Regulation of Vascular Tone

The regulation of vascular tone is a complex process involving the interplay of various signaling molecules, including endothelium-derived factors. Eicosanoids derived from lipoxygenase (LO) pathways contribute significantly to this regulation nih.govphysiology.org.

While the direct vasorelaxant effects of 12(S),20-diHETE are less characterized than those of other eicosanoids, related compounds like 12(S)-HETE have demonstrated vasorelaxant properties in certain vascular beds. In rat mesenteric arteries, 12(S)-HETE has been shown to induce vascular smooth muscle hyperpolarization by activating large-conductance calcium-activated potassium (BKCa) channels, leading to relaxation nih.gov. Furthermore, both 12(S)-HETE and 12(R)-HETE have been observed to relax mouse mesenteric arteries pre-constricted with thromboxane (B8750289) A2 mimetics, such as U46619. This relaxation is attributed to their ability to act as thromboxane receptor antagonists, thereby blocking vasoconstrictor actions wikipedia.orgphysiology.orgnih.gov.

Table 1: Vasorelaxant Effects of 12-HETE Isomers in Mouse Mesenteric Arteries

| Compound | Pre-constriction | Maximum Relaxation (%) | EC50 (µM) | Citation |

| 12(S)-HETE | U46619 | 71.8 ± 5.9 | 0.63 | nih.gov |

| 12(R)-HETE | U46619 | 91.4 ± 2.7 | 0.05 | nih.gov |

*EC50: concentration causing 50% of maximal effect. Values are mean ± SE.

12(S)-HETE has been identified as a mediator that enhances angiotensin II (Ang II)-induced vasoconstriction researchgate.netresearchgate.netnih.govresearchgate.netresearcher.life. Studies have shown that pre-incubation of mouse aortic rings with 12(S)-HETE significantly potentiates the constrictive response to Ang II researchgate.netresearchgate.netnih.govresearchgate.net. This effect is mediated through mechanisms involving the leukotriene B4 type-2 (BLT2) receptor and the thromboxane receptor (TP), as well as superoxide (B77818) production and endothelial mechanisms researchgate.net. In contrast, alternatively activated (M2) macrophages metabolize 12(S)-HETE into products, such as 12,19-diHETE and 8-hydroxy-6,10-hexadecadienoic acid (8-HHDD), which lose the ability to enhance Ang II-induced vasoconstriction, suggesting a potential antihypertensive role for M2 macrophages through 12(S)-HETE degradation researchgate.netresearchgate.netnih.govresearchgate.net.

Table 2: Influence of 12(S)-HETE on Angiotensin II-Induced Vasoconstriction

| Condition | Effect on Ang II-Induced Vasoconstriction | Mechanism/Mediators Involved | Citation |

| Pre-incubation with 12(S)-HETE (100 nM) | Significantly enhanced | BLT2 receptor, TP receptor, superoxide, endothelium-mediated | researchgate.netresearchgate.netnih.govresearchgate.net |

| M2 Macrophage Metabolites (12,19-diHETE, 8-HHDD) | Did not enhance | Degradation products of 12(S)-HETE | researchgate.netnih.govresearchgate.net |

| Lipoxygenase (LO) pathway blockade (e.g., phenidone, baicalein) | Reduced Ang II-induced pressor response | Inhibition of 12-HETE production | nih.gov |

Beyond its direct effects on vascular tone, 12(S)-HETE influences the behavior of vascular cells. It has been reported to promote vascular smooth muscle cell growth, matrix protein production, and migration, processes that can contribute to atherosclerosis, hypertension, and restenosis nih.gov. In endothelial cells, treatment with 12(S)-HETE can lead to increased expression of intercellular adhesion molecule-1 (ICAM-1) and enhanced monocyte binding, indicating a role in initiating inflammatory responses within the vasculature nih.gov. Furthermore, 12-HETE has been implicated in mitochondrial dysfunction within cardiac myocytes, potentially by increasing intramitochondrial calcium and stimulating mitochondrial nitric oxide synthase, leading to decreased respiration and apoptosis researchgate.net.

Involvement in Inflammatory Processes

Eicosanoids derived from arachidonic acid metabolism are key players in inflammatory pathways, with their roles often depending on the specific metabolite and cellular context wikipedia.orgkarger.comresearchgate.net.

12-HETE is generally recognized as a pro-inflammatory lipid mediator wikipedia.orgkarger.com. It stimulates cellular immune responses, including the directed migration (chemotaxis) and aggregation of neutrophils and macrophages wikipedia.org. 12(S)-HETE can also promote the release of granule-bound enzymes from neutrophils and enhance the binding of monocytes to vascular epithelial cells wikipedia.org. In certain contexts, it has been shown to promote angiogenesis wikipedia.org. Studies indicate that 12-HETE, along with thromboxane B2 (TXB2), significantly promotes the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages karger.com. Conversely, the metabolic products of 12(S)-HETE generated by M2 macrophages appear to lack these pro-inflammatory effects, suggesting a context-dependent dual role or deactivation pathway researchgate.netnih.govresearchgate.net.

12(S)-HETE participates in modulating various aspects of the cellular immune response. It stimulates the chemotaxis of neutrophils and macrophages, contributing to their recruitment to sites of inflammation wikipedia.org. Additionally, 12(S)-HETE has been observed to induce DNA synthesis and mitogenesis in keratinocyte cell lines, and when injected into the skin, it can cause the extravasation and local accumulation of neutrophils and mononuclear cells wikipedia.org. In the context of diabetes, 12(S)-HETE has been linked to reduced insulin (B600854) secretion and induced apoptosis in pancreatic beta cells, potentially by increasing mitochondrial oxidative stress wikipedia.orgresearchgate.net. The role of 12/15-lipoxygenase (LOX) and its products, including 12(S)-HETE, in inflammatory diseases like asthma is complex, with evidence suggesting involvement in oxidative stress and mitochondrial damage explorationpub.com.

Compound List:

12(S),20-diHETE

12(S)-HETE

12(R)-HETE

Angiotensin II (Ang II)

U46619

12,19-diHETE

8-HHDD

12-HETE

TXB2

TNF-α

IL-6

ICAM-1

BKCa channels

12/15-Lipoxygenase (12/15-LOX)

Thromboxane receptor (TP)

Leukotriene B4 type-2 (BLT2) receptor

5-HETE

15-HETE

5,6-EET

14,15-EET

10S,17S-DiHDoHE

14S-HDoHE

5,6-DHET

17R-RvD1

RvD5

PGE1

17-RvD1

RvD5

LTB4

5S,12S-diHETE

PGE2

PGD2

LXA4

LXB4

MaR1

MaR2

DHA

AA (Arachidonic Acid)

Contributions to Cardiac Pathophysiology

Members of the hydroxyeicosatetraenoic acid (HETE) family, which includes 12(S)-HETE and 20-HETE, have been implicated in the pathogenesis of several cardiovascular diseases, such as ischemic cardiac disease, maladaptive cardiac hypertrophy, and heart failure. nih.govnih.gov These effects are often exacerbated in the presence of pre-existing conditions like chronic hypertension or type 2 diabetes. nih.gov

Myocardial Responseswfsahq.org

Research indicates that 12(S)-HETE can contribute to cardiac injury by inducing apoptosis in myocardial cells during both acute and chronic phases of myocardial infarction and heart failure. nih.govresearchgate.net This process is thought to involve stimulation of mitochondrial nitric oxide synthase activity, leading to mitochondrial dysfunction. nih.govresearchgate.net Furthermore, 12(S)-HETE, particularly when derived from the 12/15-lipoxygenase pathway, has been shown to regulate cardiac fibroblast growth, promoting their transformation into a myofibroblast phenotype and contributing to myocardial fibrosis. This fibrosis plays a significant role in the progression of heart failure and maladaptive cardiac remodeling. nih.gov

Elevated levels of 20-HETE have also been associated with myocardial infarction and hypertension, acting as a potent vasoactive eicosanoid. nih.govcreative-proteomics.com Studies have observed increased cardiac 20-HETE levels during angiotensin II-induced cardiac hypertrophy, suggesting a role in this pathological process. nih.gov While the direct mechanistic roles of 12(S),20-diHETE in myocardial responses are still being elucidated, its constituent components, 12(S)-HETE and 20-HETE, highlight a potential pro-pathogenic influence within the myocardium. nih.govnih.gov Conversely, some research suggests that 12(S)-HETE might be involved in protective preconditioning mechanisms, correlating with improved cardiac function recovery after ischemia, although this effect appears to be mediated by the lipoxygenase pathway. ahajournals.org In contrast, synthetic 12(S),20-diHETE has been reported to not enhance angiotensin II-induced vasoconstriction in certain vascular preparations, suggesting that the biological activity of diHETEs may differ from their mono-hydroxy counterparts or depend on specific metabolic pathways. nih.gov

Table 1: Roles of HETE Metabolites in Cardiac Pathophysiology

| Compound | Key Role/Effect | Associated Cardiac Condition(s) | Reference(s) |

| 12(S)-HETE | Induces cardiac apoptosis, promotes myocardial fibrosis, regulates fibroblasts | Myocardial Infarction, Heart Failure, Atherosclerosis | nih.govresearchgate.net |

| 20-HETE | Vasoconstriction, linked to cardiac hypertrophy | Myocardial Infarction, Hypertension, Cardiac Hypertrophy | nih.govcreative-proteomics.com |

Implications in Renal Physiology

The kidneys, with their high blood flow and crucial role in regulating body fluid and electrolyte balance, are susceptible to the actions of various eicosanoids, including HETEs. frontiersin.org

Role in Kidney Functionresearchgate.netnih.gov

20-HETE is recognized for its significant impact on renal vascular tone. It acts as a potent vasoconstrictor of renal arteries, contributing to the regulation of renal blood flow and glomerular filtration. nih.gov In pathological states, elevated 20-HETE levels have been linked to increased renal vasoconstriction, promotion of albuminuria, and acceleration of diabetic nephropathy progression, particularly in animal models of hypertension. researchgate.net The mechanism involves depolarization and increased intracellular calcium in renal vascular smooth muscle cells, alongside a reduction in the opening of specific potassium channels. nih.gov

Table 2: Association of HETE Metabolites with Renal Function and Disease

| Compound | Impact on Renal Function / Disease Marker | Association with Disease State | Reference(s) |

| 20-HETE | Renal vasoconstriction, increased albuminuria, promotes nephropathy progression | Hypertension, Diabetic Nephropathy | researchgate.netnih.gov |

| 12(S)-HETE | Elevated in DKD, negatively correlates with eGFR, positively correlates with albuminuria/creatinine | Diabetic Kidney Disease (DKD) | nih.gov |

Association with Metabolic Disorders

Metabolic disorders, including obesity, type 2 diabetes (T2DM), and insulin resistance, represent a significant global health challenge. Eicosanoids are increasingly recognized for their roles in the development and progression of these conditions. mdpi.comnih.gov

Links to Obesity, Diabetes, and Insulin Resistancewikipedia.orgphysio-pedia.com

20-HETE has been strongly implicated in the development of obesity-associated complications, notably diabetes and insulin resistance. researchgate.netnih.gov Research suggests that elevated 20-HETE levels can directly contribute to diet-driven hyperglycemia and impaired glucose metabolism. nih.gov Studies utilizing a mouse model demonstrated that increased 20-HETE production, driven by the overexpression of its synthase (Cyp4a12), led to accelerated weight gain, hyperglycemia, and insulin resistance when combined with a high-fat diet. nih.gov Importantly, administration of a 20-HETE antagonist mitigated these adverse effects, underscoring 20-HETE's role in interfering with insulin signaling pathways. nih.gov

Similarly, 12(S)-HETE has been linked to the pathogenesis of diabetes and insulin resistance. nih.govwikipedia.org Studies have shown that 12(S)-HETE can reduce insulin secretion and induce apoptosis in pancreatic beta cells, key cells responsible for insulin production. wikipedia.org This effect may be mediated by increased oxidative stress within beta cells. researchgate.netwikipedia.org The broader metabolic syndrome, characterized by a cluster of conditions including abdominal obesity, high blood pressure, high blood sugar, elevated triglycerides, and low HDL cholesterol, is closely associated with increased risk of both cardiovascular disease and type 2 diabetes. wikipedia.org Insulin resistance is a central feature underlying many of these metabolic disturbances. mdpi.comnih.govphysio-pedia.com

Table 3: Links of HETE Metabolites to Metabolic Disorders

| Compound | Association with Metabolic Disorder(s) | Key Mechanism/Finding | Reference(s) |

| 20-HETE | Obesity, Diabetes, Insulin Resistance | Impairs insulin signaling, contributes to hyperglycemia, promotes weight gain in high-fat diet models. | researchgate.netnih.gov |

| 12(S)-HETE | Diabetes, Insulin Resistance | Reduces insulin secretion, induces pancreatic beta-cell apoptosis, linked to oxidative stress in beta cells. | researchgate.netwikipedia.org |

Differential Regulation in Newborns with Varied Birth Weightswikipedia.orgphysio-pedia.com

Emerging research has highlighted the differential regulation of specific diHETEs in newborns, with potential implications for metabolic health later in life. Specifically, the metabolite 12,20-diHETE has been found to be differentially regulated in newborns categorized as small for gestational age (SGA), large for gestational age (LGA), and appropriate for gestational age (AGA). researchgate.net Studies have reported lower cord blood levels of 12,20-diHETE in LGA newborns and higher levels in SGA infants when compared to AGA newborns. researchgate.net

Furthermore, these levels of 12,20-diHETE were found to be inversely correlated with birth weight and positively correlated with markers of insulin resistance, such as HOMA-IR (homeostatic model assessment for insulin resistance), measured at four months of age. researchgate.net Given that lipids derived from arachidonic acid, including 12,20-diHETE, are implicated in the development of obesity-associated complications like diabetes and insulin resistance, these findings suggest a potential early-life programming effect of these eicosanoids on future metabolic health. researchgate.net Low birth weight itself is associated with an increased risk of chronic diseases, including diabetes and cardiovascular disease, later in life. nih.gov

Proposed Roles in Carcinogenesis

Modulation of Cell Proliferation and Apoptosis

Research indicates that certain HETE metabolites exhibit pro-proliferative and anti-apoptotic activities in cancer cells. 12(S)-HETE, a product of the 12-lipoxygenase pathway, has been shown to promote cancer cell proliferation and inhibit programmed cell death (apoptosis) wikipedia.orgaging-us.com. This promotion of proliferation is often mediated through the activation of key cellular signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinases (MAPK/ERK) and the NFκB pathways wikipedia.orgaging-us.com. Furthermore, 12(S)-HETE can counteract apoptosis-inducing signals and stimulate the production of growth-promoting molecules like prostaglandin (B15479496) E2 (PGE2) wikipedia.org. Studies have also linked 12(S)-HETE to enhanced tumor cell adhesion, potentially through integrin pathways, which can support tumor progression nih.gov.

While comprehensive studies directly investigating the impact of 12(S),20-diHETE on cell proliferation and apoptosis are limited within the provided search results, the established roles of its related metabolites suggest a potential involvement. Some research on other dihydroxyeicosatetraenoic acids (diHETEs), such as 5,20-diHETE, indicates they may function as inactivation products, potentially dampening the cellular effects of their parent HETEs wikipedia.org. However, the specific mechanisms and extent of 12(S),20-diHETE's influence on cancer cell proliferation and apoptosis require further dedicated investigation.

| Metabolite | Reported Effect on Cell Proliferation | Reported Effect on Apoptosis | Key Signaling Pathways Involved | Cancer Type/Cell Line (Examples) | Citation |

| 12(S)-HETE | Promotes | Inhibits | MAPK/ERK, NFκB, Protein tyrosine phosphorylation | Prostate (PC3, LNCaP), Pancreatic | wikipedia.orgnih.gov |

| 20-HETE | Promotes | Not specified | Not specified (agonists promote, inhibitors block proliferation) | Glioblastoma, Prostate, Renal, Breast | nih.govsemanticscholar.org |

| 12(S),20-diHETE | Not specified | Not specified | Not specified (limited direct data in provided snippets) | Not specified | researchgate.netscispace.com |

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a fundamental process that fuels tumor growth, facilitates invasion, and supports metastasis by ensuring adequate supply of nutrients and oxygen nih.govfrontiersin.org. Both 12(S)-HETE and 20-HETE have been identified as promoters of tumor angiogenesis.

12(S)-HETE has been shown to induce angiogenesis, partly by stimulating the expression of Vascular Endothelial Growth Factor (VEGF) in prostate cancer cells nih.gov. VEGF is a critical mediator of angiogenesis, promoting the proliferation, migration, and survival of endothelial cells nih.govsemanticscholar.orgnih.gov. Additionally, 12(S)-HETE can enhance tumor cell adhesion to endothelial cells via integrins, a process that may contribute to the metastatic cascade nih.gov. Evidence also suggests that 12(S)-HETE derived from cancer cells can signal through specific receptors to disrupt lymphatic endothelial barriers, potentially aiding in metastasis nih.gov.

20-HETE also plays a significant role in promoting angiogenic responses. It stimulates endothelial cell proliferation, migration, and survival, effects that are often accompanied by increased VEGF expression nih.govsemanticscholar.org. These actions contribute to tumor growth and angiogenesis within the tumor microenvironment nih.govsemanticscholar.org. Elevated expression of enzymes that produce 20-HETE has been correlated with increased VEGF expression and angiogenesis in various cancers nih.gov.

Although specific research detailing the direct impact of 12(S),20-diHETE on angiogenesis is not extensively covered in the provided snippets, the established pro-angiogenic activities of its related metabolites, 12(S)-HETE and 20-HETE, suggest a potential role for this diHETE. While general mentions of diHETEs in vascular contexts exist scispace.com, the precise mechanisms by which 12(S),20-diHETE might influence tumor vascularization require further investigation.

| Metabolite | Reported Effect on Angiogenesis | Associated Mechanism/Factor | Key Cell Types Involved (Examples) | Citation |

| 12(S)-HETE | Promotes | Stimulates VEGF expression, promotes cell adhesion (integrins) | Prostate cancer cells, Endothelial cells | nih.gov |

| 20-HETE | Promotes | Stimulates VEGF expression, promotes endothelial cell proliferation/migration/survival | Endothelial cells | nih.govsemanticscholar.org |

| 12(S),20-diHETE | Not specified | Not specified | Not specified | researchgate.netscispace.com |

Compound List:

12(S),20-diHETE

12(S)-HETE

20-HETE

Arachidonic Acid (AA)

Vascular Endothelial Growth Factor (VEGF)

Prostaglandin E2 (PGE2)

NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinases)

Integrins (e.g., αvβ3)

CYP4A/CYP4F enzymes (Cytochrome P450 families)

12-Lipoxygenase (12-LOX)

CYP4Z1

GPR31 (G protein-coupled receptor 31)

COX-1 (Cyclooxygenase-1)

Bcl-2 (B-cell lymphoma 2)

DiHETEs (Dihydroxyeicosatetraenoic acids)

HETEs (Hydroxyeicosatetraenoic acids)

EETs (Epoxyeicosatrienoic acids)

HpETEs (Hydroperoxyeicosatetraenoic acids)

oxo-ETEs (Oxoeicosatetraenoic acids)

bFGF (basic fibroblast growth factor)

PDGF (platelet-derived growth factor)

TNF-α (Tumor Necrosis Factor-alpha)

TGF-β (Transforming Growth Factor-beta)

IL-8 (Interleukin-8)

IL-6 (Interleukin-6)

IL-1 (Interleukin-1)

Metabolism and Inactivation Pathways of 12 S ,20 Dihete

Omega-Hydroxylation and Related Pathways

Omega-hydroxylation, particularly at the C20 position (omega-hydroxylation), is a significant pathway in the metabolism of arachidonic acid derivatives, including HETEs. Specifically, the formation of 12(S),20-diHETE from 12(S)-HETE involves the addition of a hydroxyl group at the terminal omega-carbon (C20) of the fatty acid chain. This enzymatic conversion is primarily mediated by cytochrome P450 (CYP) enzymes, notably isoforms within the CYP4F subfamily, such as CYP4F2 and CYP4F3 bio-rad.com.

This hydroxylation process effectively transforms 12(S)-HETE into 12(S),20-diHETE, which has been shown to be biologically inactive in contexts where 12(S)-HETE exhibits activity, such as enhancing angiotensin II-induced vasoconstriction researchgate.netresearchgate.net. Therefore, the formation of 12(S),20-diHETE via omega-hydroxylation represents a key inactivation step for the precursor eicosanoid. While direct evidence for further omega-1 hydroxylation (i.e., hydroxylation at C19) of 12(S),20-diHETE is not extensively detailed in the provided literature, related omega-1 hydroxylated products, such as 12,19-diHETE (a metabolite of 12(S)-HETE), are also recognized as inactivated metabolites researchgate.netnih.gov. The general capacity of CYP enzymes to omega-hydroxylate various fatty acid metabolites suggests a broader role for these enzymes in eicosanoid inactivation wikipedia.org.

Table 1: Omega-Hydroxylation and the Formation of 12(S),20-diHETE

| Pathway Component | Description |

| Formation of 12(S),20-diHETE | Omega-hydroxylation (specifically 20-hydroxylation) of 12(S)-HETE. This process contributes to the inactivation of 12(S)-HETE by generating a less biologically active metabolite. |

| Enzymes Involved in Formation | Cytochrome P450 enzymes, including CYP4F2 and CYP4F3. |

| Biological Significance of 12(S),20-diHETE | Considered an inactivated metabolite; studies indicate it does not enhance angiotensin II-induced vasoconstriction, unlike its precursor 12(S)-HETE. researchgate.netresearchgate.net |

| Related Omega-1 Hydroxylation | Omega-1 hydroxylation of 12(S)-HETE yields products like 12,19-diHETE, which are also recognized as inactivated metabolites. researchgate.netnih.gov |

Beta-Oxidation

Beta-oxidation is a fundamental catabolic pathway for fatty acids, responsible for breaking them down into shorter-chain molecules, ultimately acetyl-CoA, which can then enter the citric acid cycle for energy production. In the context of eicosanoids like HETEs, beta-oxidation serves as an important mechanism for their inactivation and clearance. Studies have demonstrated that 12-HETE undergoes beta-oxidation, leading to the formation of various metabolites that are less biologically active than the parent compound researchgate.netresearchgate.netnih.gov.

Table 2: Beta-Oxidation of HETEs

| Pathway Component | Description |

| Pathway | Beta-oxidation |

| Primary Substrate Studied | 12(S)-HETE |

| Identified Products/Intermediates | 8-HHDD (8-hydroxy-6,10-hexadecadienoic acid); 8-hydroxy-4,6,10,16:3; 4-hydroxy,12:1. These products are generally considered inactivated metabolites. researchgate.netresearchgate.netnih.gov |

| Cellular Location (Postulated) | Peroxisomes |

| Biological Significance | Serves as an inactivation pathway for HETEs, reducing their biological activity. 12(S),20-diHETE is itself an inactivated metabolite, indicating that its formation is part of an overall inactivation process for eicosanoid signaling. |

Compound List:

12(S),20-diHETE

12(S)-HETE

CYP4F2

CYP4F3

8-HHDD (8-hydroxy-6,10-hexadecadienoic acid)

12,19-diHETE

Analytical and Methodological Approaches in 12 S ,20 Dihete Research

Quantitative Profiling and Detection

Precise measurement of 12(S),20-diHETE in complex biological samples is essential for elucidating its involvement in various physiological and pathological processes. Highly sensitive and specific mass spectrometry-based methods are the primary tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique that has been historically and is currently used for the analysis of eicosanoids, including dihydroxy derivatives like 12(S),20-diHETE. nih.govtheses.cz A key requirement for GC/MS analysis is the chemical derivatization of the analytes to increase their volatility and thermal stability. nih.govtheses.cz This often involves converting the carboxylic acid and hydroxyl groups to esters and trimethylsilyl (B98337) (TMS) ethers, respectively. theses.cz Following derivatization, the compounds are separated on a capillary GC column and detected by a mass spectrometer. eurl-pesticides.eu GC/MS has been successfully employed to identify and confirm the structure of 12(S),20-diHETE synthesized by neutrophils from platelet-derived 12(S)-HETE. nih.gov While powerful, the derivatization step can sometimes introduce complexities into the analysis. theses.cz

Targeted Quantification with Isotope-Labeled Internal Standards

For accurate and precise quantification in mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is indispensable. mdpi.comlgcstandards.comscispace.com These standards are analogues of the analyte of interest, in this case, 12(S),20-diHETE, where one or more atoms (e.g., 2H, 13C) have been replaced by their heavier isotopes. mdpi.comresearchgate.net By adding a known amount of the SIL-IS to the sample at the beginning of the analytical workflow, it co-elutes with the endogenous analyte and experiences similar extraction efficiencies and ionization suppression or enhancement effects. lgcstandards.comscispace.com This allows for the correction of variations during sample preparation and analysis, leading to highly accurate quantification. nih.gov For instance, deuterated standards like d8-12(S)-HETE are commonly used in the analysis of related compounds and serve as a model for the importance of such standards in the broader field of eicosanoid analysis. mdpi.comescholarship.org

Stereochemical Identification and Chiral Analysis (Applicable to HETEs and DiHETEs)

The biological activity of hydroxyeicosatetraenoic acids (HETEs) and dihydroxyeicosatetraenoic acids (diHETEs) is often highly dependent on their specific stereochemistry. Therefore, methods that can distinguish between different stereoisomers are critical. Chiral chromatography is the primary technique used for this purpose. researchgate.netchemrxiv.orgchemrxiv.org This method utilizes a chiral stationary phase that interacts differently with the various stereoisomers, allowing for their separation. nih.gov Recent advancements have led to the development of two-dimensional liquid chromatography (2D-LC) methods that combine reversed-phase separation with subsequent chiral analysis, enabling both quantification and stereochemical determination in a single run. chemrxiv.orgchemrxiv.org This has been instrumental in distinguishing between enzymatically formed stereoisomers and those generated by random autoxidation. chemrxiv.orgchemrxiv.org For example, such techniques have been applied to show that in certain immune cells, specific diHETE isomers are predominantly formed, indicating an enzymatic origin. chemrxiv.orgchemrxiv.org

Laboratory Synthesis for Research Applications

The availability of pure 12(S),20-diHETE is essential for conducting research into its biological functions. Chemical synthesis provides a means to obtain this compound in sufficient quantities for in vitro and in vivo studies. The total synthesis of 12(S),20-diHETE has been reported, providing a route to access this molecule for research purposes. acs.orgresearchgate.net Synthetic standards are crucial for confirming the identity of metabolites produced by cells and for investigating the biological activities of specific isomers. nih.govresearchgate.net For example, synthetic 12(S),20-diHETE was used to test its effect on vasoconstriction, demonstrating its distinct biological profile compared to its precursor, 12(S)-HETE. nih.govresearchgate.net

In Vitro and Ex Vivo Model Systems for Functional Studies

To investigate the biological roles of 12(S),20-diHETE, researchers utilize various in vitro and ex vivo model systems. In vitro studies often involve incubating isolated cells, such as neutrophils or macrophages, with precursors like arachidonic acid or 12(S)-HETE to study the biosynthesis and metabolism of 12(S),20-diHETE. nih.govnih.gov It has been shown that neutrophils can convert platelet-derived 12(S)-HETE into 12(S),20-diHETE. nih.gov Furthermore, cell lines like RAW264.7 macrophages and CT26 colon carcinoma cells have been used to investigate the enzymatic pathways involved in the formation of various diHETEs. nih.gov

Ex vivo models, such as isolated tissues or organs, provide a more integrated system to study the physiological effects of 12(S),20-diHETE. mdpi.com For instance, isolated blood vessels have been used to examine the vasoactive properties of synthetic 12(S),20-diHETE. nih.govresearchgate.net These studies have shown that unlike its precursor 12(S)-HETE, 12(S),20-diHETE does not significantly alter angiotensin II-induced vasoconstriction, suggesting that its formation represents a bio-inactivation pathway in this context. nih.govresearchgate.net

Cell Culture Models (e.g., Leukocytes, Macrophages, Vascular Cells)

Cell culture models are fundamental tools for dissecting the cellular and molecular mechanisms of 12(S),20-diHETE. These in vitro systems allow researchers to study the effects of the compound on specific cell types in a controlled environment.

Leukocytes and Macrophages: The formation of 12,20-diHETE has been reported in polymorphonuclear leukocytes. nih.gov Macrophages, particularly when polarized to an M2 or "alternatively activated" state, have been shown to metabolize 12(S)-HETE into more polar products. nih.gov This metabolic process in M2 macrophages is significant as it can degrade 12(S)-HETE into compounds that no longer enhance vasoconstriction induced by agents like angiotensin II. nih.gov This suggests a potential anti-inflammatory and anti-hypertensive role for M2 macrophages through the catabolism of pro-inflammatory eicosanoids. nih.gov

Vascular Cells: Co-culture systems involving endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages are increasingly used to model complex vascular processes like atherosclerosis. plos.orgmdpi.comflexcellint.com These models are instrumental in studying the interactions between different cell types in the vascular wall and how they are influenced by various signaling molecules. mdpi.com For instance, they can be used to investigate how 12(S),20-diHETE might affect endothelial permeability, smooth muscle cell proliferation, or macrophage transformation into foam cells, all key events in the development of atherosclerotic plaques. plos.orgmdpi.com

Table 1: Cell Culture Models in Eicosanoid Research

| Cell Type | Model System | Research Focus | Key Findings |

| Leukocytes | Isolated polymorphonuclear leukocytes | Metabolism of arachidonic acid derivatives. | Formation of 12,20-diHETE has been observed. nih.gov |

| Macrophages | Cultured M1 and M2 polarized macrophages | Catabolism of 12(S)-HETE. | M2 macrophages metabolize 12(S)-HETE into inactive products, while M1 macrophages have little effect. nih.gov |

| Vascular Cells | Co-culture of endothelial cells, VSMCs, and macrophages | Modeling atherosclerosis and vascular inflammation. | These models help to understand the cellular interactions in the vascular wall and the influence of signaling molecules. plos.orgmdpi.com |

Genetic Manipulation and Pharmacological Inhibition Strategies in Research Models

The use of genetic and pharmacological tools has significantly advanced our understanding of the pathways involving 12(S),20-diHETE. nih.gov These approaches allow for the specific targeting of enzymes and receptors involved in its synthesis and signaling.

Genetic Manipulation: Genetically modified models, such as mice with a disruption in the Alox15 gene (which encodes for 12/15-lipoxygenase), have been crucial. nih.gov These models have demonstrated that the absence of 12/15-LOX and its products, including 12(S)-HETE, can protect against the development of certain forms of experimental hypertension. nih.gov This underscores the critical role of the 12/15-LOX pathway in blood pressure regulation.

Pharmacological Inhibition: The use of specific inhibitors for enzymes involved in the arachidonic acid cascade has also been informative. For example, inhibitors of cytochrome P450 enzymes and peroxisomal β-oxidation have been used to block the metabolism of 12(S)-HETE in M2 macrophages. nih.gov Similarly, pharmacological inhibition of enzymes like soluble epoxide hydrolase (sEH) has been shown to have protective effects in models of diabetes by enhancing insulin (B600854) signaling and sensitivity. nih.gov While not directly focused on 12(S),20-diHETE, these studies highlight the therapeutic potential of targeting eicosanoid metabolic pathways. nih.gov The development of specific inhibitors and antagonists for the receptors through which 12(S),20-diHETE may act is an ongoing area of research.

Future Directions and Research Gaps in 12 S ,20 Dihete Studies

Elucidation of Specific Receptor-Mediated Actions of 12(S),20-diHETE

A primary gap in our understanding of 12(S),20-diHETE is the definitive identification and characterization of its specific receptor(s). While its precursor, 12(S)-HETE, is known to interact with several G protein-coupled receptors (GPCRs) such as GPR31, the leukotriene B4 receptor 2 (BLT2), and the thromboxane (B8750289) A2 (TP) receptor, the direct receptor targets for 12(S),20-diHETE remain largely unconfirmed. wikipedia.orgwikipedia.orgphysiology.orgnih.gov

Future research should focus on:

Receptor Binding Assays: Conducting comprehensive radioligand binding studies using labeled 12(S),20-diHETE against a panel of known and orphan GPCRs is essential. This will help identify high-affinity binding sites and potential receptor candidates.

Functional Receptor Studies: Once potential receptors are identified, functional assays in cell lines overexpressing these receptors are necessary to confirm that 12(S),20-diHETE binding leads to downstream signaling events.

Stereospecificity Investigation: Studies have shown that the biological activity of related compounds can be highly stereospecific. physiology.orgebi.ac.uk Therefore, it is crucial to compare the receptor-binding and functional activities of 12(S),20-diHETE with its stereoisomer, 12(R),20-diHETE, to understand the structural requirements for receptor activation.

Comprehensive Mapping of Downstream Signaling Cascades

The intracellular signaling pathways activated by 12(S),20-diHETE are not well-defined. Understanding these cascades is critical to deciphering its physiological and pathological functions. For its precursor, 12(S)-HETE, signaling through GPR31 in prostate cancer cells involves the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinases-1/2 (ERK1/2) and NFκB pathways. wikipedia.org It is plausible that 12(S),20-diHETE may engage similar or distinct pathways.

Key research priorities include:

Kinase and Phosphatase Profiling: Utilizing phosphoproteomics and kinome arrays to identify the specific kinases and phosphatases that are activated or inhibited upon cellular stimulation with 12(S),20-diHETE.

Second Messenger Analysis: Investigating the impact of 12(S),20-diHETE on the levels of key second messengers, such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium. Studies on 12(S)-HETE have already implicated it in modulating intracellular calcium, a finding that warrants investigation for 12,20-diHETE. nih.govresearchgate.net

Gene Expression Analysis: Employing transcriptomic approaches (e.g., RNA-sequencing) to identify genes whose expression is altered by 12(S),20-diHETE. This can provide insights into the long-term cellular responses it governs.

Advanced In Vivo Model Development for Mechanistic Studies

The in vivo roles of 12(S),20-diHETE are still emerging. While it has been detected in mixtures of platelets and leukocytes and its levels are altered in different newborn weight categories, its specific contributions to physiological or pathological processes in vivo remain to be fully explored. researchgate.netahajournals.org The development of sophisticated in vivo models is a critical next step.

Future efforts should be directed towards:

Genetically Modified Animal Models: Creating knockout or transgenic mouse models with altered expression of the enzymes responsible for 12(S),20-diHETE synthesis (e.g., specific cytochrome P450 enzymes) would be invaluable. These models would allow for the direct assessment of the physiological consequences of 12(S),20-diHETE deficiency or overproduction.

Disease-Specific Models: Utilizing established animal models of diseases where 12(S),20-diHETE is implicated, such as cardiovascular diseases or cancer, to investigate its role in pathogenesis. For example, its effect on vasoconstriction has been preliminarily studied, but further in vivo validation is needed. nih.gov

Interplay with Other Lipid Mediators and Metabolic Networks

Lipid mediators rarely act in isolation; they are part of a complex and interconnected signaling network. nih.gov The biological effects of 12(S),20-diHETE are likely influenced by and, in turn, influence the presence of other eicosanoids and lipid mediators.

Important research questions to address are:

Transcellular Metabolism: Investigating the transcellular biosynthesis of 12(S),20-diHETE, where one cell type produces an intermediate that is then metabolized by a second cell type. This has been observed for other eicosanoids like 5(S),12(S)-diHETE. nih.gov

Metabolic Profiling: Using advanced lipidomics platforms to perform comprehensive profiling of the lipid mediator landscape in the presence and absence of 12(S),20-diHETE. creative-proteomics.com This can reveal synergistic or antagonistic interactions with other signaling lipids, such as prostaglandins, leukotrienes, and other HETEs.

Cross-Talk with Pro-Resolving Mediators: Exploring the potential interaction between 12(S),20-diHETE and specialized pro-resolving mediators (SPMs) like lipoxins, resolvins, and protectins. Understanding whether 12(S),20-diHETE promotes or inhibits inflammatory resolution is a key area for future studies.

Development of Novel Research Tools and Probes

Advancing our understanding of 12(S),20-diHETE is currently hampered by a lack of specific and reliable research tools. The development of such tools is a prerequisite for addressing many of the research gaps outlined above.

Priorities for tool development include:

Selective Pharmacological Inhibitors: Designing and synthesizing potent and selective inhibitors of the enzymes responsible for 12(S),20-diHETE production. These would be invaluable for probing its function in both in vitro and in vivo systems.

Specific Receptor Antagonists: Once specific receptors for 12(S),20-diHETE are identified, the development of selective antagonists will be crucial for blocking its actions and confirming receptor-mediated effects.

Fluorescent and Tagged Probes: Creating fluorescently labeled or otherwise tagged analogs of 12(S),20-diHETE would enable researchers to visualize its subcellular localization, track its movement between cells, and facilitate the identification of its binding partners.

High-Affinity Antibodies: Generating highly specific monoclonal or polyclonal antibodies against 12(S),20-diHETE would improve its detection and quantification in biological samples through techniques like immunoassays.

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the biosynthesis of 12(S),20-diHETE, and how can researchers validate these pathways experimentally?

- Answer : 12(S),20-diHETE is synthesized via ω-hydroxylation of 12(S)-HETE by microsomal glutathione S-transferases (MGST2 and MGST3) . To validate these pathways:

- Use in vitro enzyme assays with recombinant MGST isoforms and LC-MS/MS to confirm product formation.

- Employ siRNA or CRISPR-Cas9 to knock down/out MGST2/3 in cell models (e.g., macrophages or endothelial cells) and monitor 12(S),20-diHETE levels.

- Compare metabolite profiles in wild-type vs. enzyme-deficient models using stable isotope-labeled 12(S)-HETE as a precursor.

Q. What methodological approaches are recommended for detecting and quantifying 12(S),20-diHETE in biological samples?

- Answer :

- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate eicosanoids from complex matrices.

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity.

- Quantification : Use synthetic 12(S),20-diHETE standards for calibration curves and deuterated internal standards (e.g., d8-12(S)-HETE) to correct for matrix effects .

Q. How does the structural position of hydroxyl groups in 12(S),20-diHETE influence its metabolic stability compared to other HETE derivatives?

- Answer : The ω-1 hydroxylation at C20 (vs. C19 in 12(S),19-diHETE) reduces susceptibility to β-oxidation, extending its half-life in cellular models. Stability can be assessed via:

- Incubation with liver microsomes or purified β-oxidation enzymes (e.g., acyl-CoA synthetases).

- Time-course LC-MS/MS analysis of degradation products in plasma or cell lysates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 12(S),20-diHETE across experimental models?

- Answer : Discrepancies (e.g., lack of vasoactivity in angiotensin II models vs. potential signaling roles in inflammation) may arise from:

- Model-specific factors : Test activity in multiple systems (e.g., isolated vessels, primary macrophages, or in vivo inflammation models).

- Concentration gradients : Use physiologically relevant doses (nanomolar to micromolar) and compare with structurally similar analogs (e.g., 12(S)-HETE).

- Receptor specificity : Screen for interactions with putative receptors (e.g., GPR31 for 12(S)-HETE) using competitive binding assays.

Q. What experimental designs are optimal for investigating 12(S),20-diHETE's role in transcellular eicosanoid biosynthesis?

- Answer :

- Co-culture systems : Combine cell types (e.g., neutrophils + endothelial cells) to study metabolite transfer.

- Isotope tracing : Use ¹³C-labeled arachidonic acid in donor cells and track 12(S),20-diHETE formation in acceptor cells via LC-MS/MS.

- Pharmacological inhibition : Block MGST2/3 or CYP enzymes in donor/acceptor cells to dissect contributions to biosynthesis .

Q. How should researchers address potential off-target effects when using synthetic 12(S),20-diHETE in functional studies?

- Answer :

- Purity validation : Confirm synthetic compound purity (>95%) via NMR and high-resolution MS.

- Control experiments : Compare effects with inactive analogs (e.g., 12(S),19-diHETE) and vehicle controls.

- Dose-response curves : Establish a non-linear response to rule out non-specific interactions .

Q. What computational tools can predict 12(S),20-diHETE's interactions with lipid-binding proteins or membranes?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., PPARγ) or transporters.

- Membrane dynamics simulations : Apply GROMACS to study partitioning into lipid bilayers based on hydroxyl group orientation.

- Network pharmacology : Map metabolite-enzyme interactions using platforms like STRING or KEGG .

Methodological Guidance

Q. What strategies ensure reproducibility in studies measuring 12(S),20-diHETE levels under inflammatory conditions?

- Answer :

- Standardize sample collection (e.g., anticoagulants, snap-freezing).

- Include biological replicates (n ≥ 5) and report inter-assay variability.

- Validate findings with orthogonal methods (e.g., ELISA vs. LC-MS/MS) .

Q. How can researchers differentiate 12(S),20-diHETE's autocrine effects from paracrine signaling in immune cells?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.